molecular formula C33H38O16 B12379506 Ejaponine A

Ejaponine A

Cat. No.: B12379506
M. Wt: 690.6 g/mol
InChI Key: HOOFPQHMNHAFGX-PZTIMCGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ejaponine A involves the extraction from Euonymus japonicus. The specific synthetic routes and reaction conditions for this compound are not widely documented in the literature. general methods for the extraction of sesquiterpene esters from plants typically involve solvent extraction followed by purification processes such as chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented. Given its natural origin, large-scale production would likely involve the cultivation of Euonymus japonicus and subsequent extraction and purification of the compound.

Chemical Reactions Analysis

Types of Reactions

Ejaponine A, like other sesquiterpene esters, can undergo various chemical reactions including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, would depend on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of this compound would depend on the specific reaction conditions and reagents used. For example, oxidation could lead to the formation of ketones or carboxylic acids, while reduction could yield alcohols.

Scientific Research Applications

Ejaponine A has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ejaponine A involves its interaction with the nervous system of insects, leading to paralysis and death.

Comparison with Similar Compounds

Similar Compounds

Ejaponine A is similar to other sesquiterpene esters derived from plants, such as:

Uniqueness

This compound is unique in its potent insecticidal activity against Mythimna separata, making it a valuable compound for pest control research. Its specific chemical structure and biological activity distinguish it from other sesquiterpene esters .

Properties

Molecular Formula

C33H38O16

Molecular Weight

690.6 g/mol

IUPAC Name

[(1S,2S,4S,5R,6S,7R,8R,9R)-4,5,12-triacetyloxy-6-(acetyloxymethyl)-7-(furan-3-carbonyloxy)-2-hydroxy-2,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodecan-8-yl] furan-3-carboxylate

InChI

InChI=1S/C33H38O16/c1-16(34)43-15-32-25(45-18(3)36)22(44-17(2)35)12-31(7,40)33(32)26(46-19(4)37)23(30(5,6)49-33)24(47-28(38)20-8-10-41-13-20)27(32)48-29(39)21-9-11-42-14-21/h8-11,13-14,22-27,40H,12,15H2,1-7H3/t22-,23+,24+,25-,26?,27-,31-,32-,33-/m0/s1

InChI Key

HOOFPQHMNHAFGX-PZTIMCGTSA-N

Isomeric SMILES

CC(=O)OC[C@@]12[C@H]([C@H](C[C@]([C@@]13C([C@@H]([C@H]([C@@H]2OC(=O)C4=COC=C4)OC(=O)C5=COC=C5)C(O3)(C)C)OC(=O)C)(C)O)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=COC=C4)OC(=O)C5=COC=C5)C(O3)(C)C)OC(=O)C)(C)O)OC(=O)C)OC(=O)C

Origin of Product

United States

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